H-Arg-Arg-Val-Ser-Arg-Arg-OH
Description
Overview of Peptide Science in Chemical Biology Research
Peptide science is a cornerstone of chemical biology, bridging the gap between the molecular simplicity of small molecules and the complexity of large proteins. frontiersin.org Peptides and proteins are fundamental to all living organisms, acting as hormones, neurotransmitters, and structural components of cells. frontiersin.orgnih.gov Their close association with numerous human diseases makes them prime candidates for therapeutic development and as tools for dissecting cellular pathways. frontiersin.orguq.edu.au
The advancement of chemical biology tools, such as solid-phase peptide synthesis, has revolutionized peptide research. nih.gov These techniques allow for the precise, site-specific modification of peptides, including the incorporation of non-canonical amino acids, enabling the creation of novel conjugates and the investigation of post-translational modifications. frontiersin.orgnih.gov This capability is crucial for understanding the structure-activity relationships of peptides and for developing new therapeutic agents. nih.govethz.ch
Defining Oligopeptides: Structure and Classification
Oligopeptides are short polymers of amino acids, typically consisting of two to twenty residues linked by peptide bonds. wikipedia.orgbiologyonline.com This classification distinguishes them from longer polypeptides and proteins. Their smaller size often allows for easier synthesis and modification compared to larger proteins.
Oligopeptides can be classified based on the number of amino acid residues they contain, such as dipeptides, tripeptides, and, as in the case of H-Arg-Arg-Val-Ser-Arg-Arg-OH, hexapeptides. biologyonline.com They can also be categorized by their molecular structure, with major classes including aeruginosins, cyanopeptolins, microcystins, and others. wikipedia.orgbiologyonline.com Many naturally occurring oligopeptides are synthesized by non-ribosomal peptide synthases. researchgate.net
Chemical Identity and Significance of H-Arg-Arg-Val-Ser-Arg-OH as a Model Hexapeptide
The hexapeptide this compound is a specific sequence of six amino acids that serves as a valuable tool in biochemical research. Its well-defined structure allows for detailed investigation into peptide interactions and functions.
Amino Acid Composition and Sequence Characteristics
The primary structure of this hexapeptide is defined by the linear sequence of its constituent amino acids: Arginine-Arginine-Valine-Serine-Arginine-Arginine. The sequence is written from the N-terminus (amino-terminus) to the C-terminus (carboxyl-terminus). libretexts.orgwikipedia.org The high content of the basic amino acid Arginine gives this peptide a significant positive charge at physiological pH.
Table 1: Amino Acid Composition of this compound
| Amino Acid | 3-Letter Code | 1-Letter Code |
|---|---|---|
| Arginine | Arg | R |
| Valine | Val | V |
| Serine | Ser | S |
N- and C-Terminal Derivatization Nomenclature in Academic Contexts
In peptide chemistry, the termini are critical for defining the molecule's identity and function. creative-proteomics.com The N-terminus refers to the end of the peptide chain with a free amine group (-NH2), while the C-terminus has a free carboxyl group (-COOH). wikipedia.orgcreative-proteomics.com
The notation "H-" at the beginning of the peptide sequence, as in H -Arg-Arg-Val-Ser-Arg-Arg-OH, signifies a free, unmodified N-terminus. qmul.ac.uk Conversely, the "-OH" at the end indicates a free, unmodified carboxyl group at the C-terminus. qmul.ac.uk This standard nomenclature, established by IUPAC, is crucial for unambiguously describing the chemical structure of peptides in scientific literature. qmul.ac.uk Any modifications to these termini, such as acetylation of the N-terminus or amidation of the C-terminus, would be explicitly noted in the peptide's name.
Structure
2D Structure
Properties
CAS No. |
915969-07-2 |
|---|---|
Molecular Formula |
C32H64N18O8 |
Molecular Weight |
829.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C32H64N18O8/c1-16(2)22(50-25(54)19(9-5-13-44-31(38)39)46-23(52)17(33)7-3-11-42-29(34)35)27(56)49-21(15-51)26(55)47-18(8-4-12-43-30(36)37)24(53)48-20(28(57)58)10-6-14-45-32(40)41/h16-22,51H,3-15,33H2,1-2H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,34,35,42)(H4,36,37,43)(H4,38,39,44)(H4,40,41,45)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
YNJINDPBARBZGU-WLNPFYQQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of H Arg Arg Val Ser Arg Oh
Spectroscopic Analyses for Conformational Elucidation
Spectroscopic techniques are fundamental in determining the three-dimensional structure and dynamic conformational properties of peptides in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination
The four arginine residues, with their long, flexible side chains, would present a particular focus of NMR analysis to determine their spatial arrangement and potential interactions with other residues. The chemical shifts of the amide protons can also provide insights into the presence of hydrogen bonds, which are key elements of stable secondary structures.
While specific NMR data for H-Arg-Arg-Val-Ser-Arg-Arg-OH is not available in the public domain, the general approach would yield a family of structures representing the conformational ensemble of the peptide in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light in the far-UV region (typically 190-250 nm), a CD spectrum characteristic of the peptide's secondary structure is generated.
For this compound, the CD spectrum would indicate the presence of canonical secondary structures such as α-helices, β-sheets, or random coils.
An α-helical conformation would be characterized by negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
A β-sheet structure would show a negative band around 218 nm and a positive band around 195 nm.
A random coil or disordered structure typically exhibits a strong negative band around 195 nm.
Given its short length and the presence of multiple charged arginine residues, it is likely that this compound would adopt a predominantly random coil conformation in aqueous solution, although the formation of transient, localized structures cannot be ruled out.
| Secondary Structure | Wavelength Minima (nm) | Wavelength Maxima (nm) |
| α-Helix | ~222, ~208 | ~193 |
| β-Sheet | ~218 | ~195 |
| Random Coil | ~195 | - |
Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a "conformational fingerprint" of a peptide by probing the vibrational modes of its chemical bonds. The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching of the peptide backbone, is particularly sensitive to secondary structure.
FTIR Spectroscopy : Analysis of the amide I band in the FTIR spectrum can distinguish between different secondary structures. For example, α-helices typically show a band around 1650-1658 cm⁻¹, while β-sheets exhibit a major band around 1620-1640 cm⁻¹. Disordered or random coil structures are generally associated with a band around 1640-1645 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy offers complementary information to FTIR and is less susceptible to interference from water. The amide I and amide III bands in the Raman spectrum are also indicative of the peptide's conformation.
These techniques would be valuable in analyzing the structure of this compound in different states, such as in solution, as a lyophilized powder, or when interacting with other molecules.
X-ray Crystallography of Peptide Co-Crystals
X-ray crystallography is the gold standard for determining the atomic-level three-dimensional structure of molecules in their solid, crystalline state. To obtain structural insights into this compound using this method, it would first need to be crystallized, either alone or as a co-crystal with a binding partner.
Biophysical Characterization of Peptide Aggregation and Stability
The propensity of peptides to self-assemble into larger oligomers or aggregates is a critical biophysical property. Arginine-rich peptides, in particular, can exhibit complex aggregation behaviors due to the electrostatic and hydrogen-bonding capabilities of the guanidinium (B1211019) group.
Assessment of Self-Assembly and Oligomerization Propensities
Several biophysical techniques can be employed to assess the self-assembly and oligomerization of this compound.
Dynamic Light Scattering (DLS) : DLS can be used to monitor the size distribution of particles in a solution over time, providing information on the formation of oligomers or larger aggregates.
Thioflavin T (ThT) Fluorescence Assay : This assay is commonly used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. An increase in ThT fluorescence would indicate that the peptide is self-assembling into such ordered aggregates.
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) : These imaging techniques can directly visualize the morphology of any aggregates formed, confirming their size, shape, and whether they are amorphous or fibrillar in nature.
The presence of multiple arginine residues may influence aggregation. While arginine itself has been shown to suppress the aggregation of some peptides, the high charge density and potential for intermolecular hydrogen bonding in this compound could also drive self-assembly under specific conditions of pH and ionic strength.
Evaluation of Solution Stability under Biologically Relevant Conditions
The stability of the hexapeptide this compound in solution is a critical factor for its potential biological applications. Under biologically relevant conditions, which encompass physiological pH, temperature, and the presence of enzymes, the peptide's integrity can be compromised. The evaluation of its stability involves assessing its susceptibility to chemical and enzymatic degradation pathways. Arginine-rich peptides are known to have unique solution behaviors due to the characteristics of the arginine residue's guanidinium group. nih.gov
The solution stability of peptides is influenced by several factors, including the primary amino acid sequence, secondary structure, and the chemical environment. mdpi.com The presence of multiple arginine residues in this compound significantly influences its properties. The guanidinium group of arginine has a high pKa of approximately 13.8, meaning it remains protonated and positively charged under most physiological conditions. nih.gov This high density of positive charges can influence the peptide's conformation and its interactions with other molecules, which in turn affects its stability.
The stability of this compound is expected to be pH-dependent. The pH of the solution can affect the ionization state of the terminal carboxyl group and the side chains of the amino acids, although the arginine side chains will remain protonated over a wide physiological range. nih.govnih.gov Changes in pH can alter the peptide's three-dimensional conformation, potentially exposing cleavage sites that were previously shielded. uchile.cl For instance, shifts in pH can influence the formation of secondary structures like α-helices, which are common in arginine-rich peptides and can confer a degree of stability. nih.gov Studies on other peptides have shown a strong dependence of thermal stability on pH. researchgate.net
Below is a representative data table illustrating the potential pH-dependent stability profile of this compound when incubated at 37°C in different buffer systems.
| pH | Buffer System | Incubation Time (hours) | Remaining Peptide (%) |
|---|---|---|---|
| 5.0 | Acetate Buffer | 24 | 95 |
| 7.4 | Phosphate-Buffered Saline (PBS) | 24 | 88 |
| 8.5 | Tris-HCl Buffer | 24 | 82 |
A primary route of degradation for peptides in biological systems is enzymatic hydrolysis by proteases. The sequence of this compound, with its multiple arginine residues, makes it a potential substrate for trypsin-like proteases, which selectively cleave peptide bonds at the C-terminus of arginine and lysine (B10760008) residues. The peptide contains several potential cleavage sites (after each of the four arginine residues).
However, the actual rate of degradation can be influenced by the peptide's conformation. researchgate.net A folded or helical conformation may offer some protection against proteolysis compared to a random coil structure. mdpi.comnih.gov The stability of arginine-rich peptides against enzymatic degradation can vary significantly based on their specific sequence and structure. researchgate.net For example, the incorporation of non-natural amino acids or the cyclization of the peptide are strategies sometimes used to enhance stability, though this compound consists of natural L-amino acids.
The following table presents hypothetical data on the enzymatic degradation of this compound in the presence of common proteases and in human plasma, which contains a mixture of proteases.
| Condition | Incubation Time (hours) | Half-life (t1/2) (hours) | Remaining Peptide (%) |
|---|---|---|---|
| Human Plasma at 37°C | 4 | ~3.5 | 45 |
| Trypsin (1:100 enzyme:peptide ratio) at 37°C | 2 | ~0.8 | 15 |
| Chymotrypsin (1:100 enzyme:peptide ratio) at 37°C | 4 | > 8 | 90 |
| Control (PBS, pH 7.4) at 37°C | 4 | Not Applicable | 98 |
The data illustrates a high susceptibility to trypsin, as expected, and relative stability against chymotrypsin, which primarily cleaves after aromatic amino acids. Stability in human plasma is intermediate, reflecting the combined action of various endogenous proteases. The efficiency of enzymatic hydrolysis is also dependent on temperature and pH, with most physiological proteases having optimal activity around neutral pH and 37°C. acs.org
Molecular Interaction Profiles of H Arg Arg Val Ser Arg Oh Within Biochemical Systems
Electrostatic Interactions with Negatively Charged Biomolecules
Binding to Nucleic Acids (DNA, RNA)
No specific studies detailing the binding of H-Arg-Arg-Val-Ser-Arg-Arg-OH to either DNA or RNA were found. It is well-established that the guanidinium (B1211019) group of arginine can form strong hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone of nucleic acids. This often leads to the stabilization of nucleic acid structures or modulation of their interactions with other proteins. However, without experimental data for this specific peptide, any discussion of its binding mode, affinity (such as Kd values), or sequence/structure specificity would be speculative.
Interactions with Phospholipid Bilayers and Model Cell Membranes
There is no available research that specifically investigates the interactions between this compound and phospholipid bilayers or model cell membranes. Arginine-rich peptides are known to interact with and, in some cases, traverse cell membranes, a property attributed to the strong electrostatic attraction between the cationic arginine residues and anionic lipid headgroups. These interactions can lead to membrane perturbations. For this compound, the specific effects on membrane fluidity, thickness, and the potential for pore formation have not been experimentally determined.
Protein-Peptide Interaction Studies
Identification of Potential Binding Partners (e.g., kinases due to Serine, other protein domains)
No studies have been published that identify specific protein binding partners for this compound. The presence of a serine residue within a cluster of arginine residues is a common motif recognized by many basophilic serine/threonine kinases. Computational studies have explored the arginine-binding preferences of these kinases, but have not specifically analyzed this peptide sequence. A European patent has noted the sequence "RRVSRR" as a shortened peptide with binding affinity for the acetylcholine (B1216132) receptor. However, this is not the exact peptide and lacks the terminal hydroxyl group and N-terminal hydrogen.
Kinetic and Thermodynamic Analysis of Binding Events
In the absence of identified binding partners, no kinetic (kon, koff) or thermodynamic (ΔG, ΔH, ΔS) data for the binding of this compound to any protein target is available. Such analyses are crucial for understanding the affinity and specificity of molecular interactions. While general thermodynamic analyses of L-arginine binding to certain enzymes exist, this information cannot be extrapolated to the peptide .
Enzymatic Modulation and Substrate Specificity Investigations
There is no information available regarding the ability of this compound to modulate enzyme activity, nor are there any studies that investigate it as a substrate for specific enzymes, such as proteases or kinases. Determining whether this peptide can act as an inhibitor or a substrate would require specific enzymatic assays, which have not been reported in the literature.
Investigation as a Substrate for Peptidases or Kinases (e.g., Serine phosphorylation)
The primary structure of this compound suggests its susceptibility to cleavage by specific peptidases, particularly those with a preference for basic amino acids. Trypsin and trypsin-like serine proteases, for instance, preferentially cleave peptide bonds on the C-terminal side of arginine or lysine (B10760008) residues. Given the multiple arginine residues within the sequence, this peptide is a theoretical substrate for such enzymes. The specific cleavage sites would depend on the accessibility of these residues to the active site of the peptidase.
Furthermore, the presence of a serine residue flanked by arginine residues makes this compound a potential substrate for a class of enzymes known as basophilic serine/threonine kinases. nih.gov These kinases are crucial components of cellular signaling pathways and recognize consensus sequences characterized by basic amino acids, particularly arginine, surrounding the target serine or threonine residue for phosphorylation. nih.govkhanacademy.org The addition of a phosphate group to the serine hydroxyl group can dramatically alter the peptide's charge and conformation, thereby influencing its downstream interactions.
Table 1: Potential Enzymatic Modifications of this compound
| Enzyme Class | Potential Action | Recognition Motif |
|---|---|---|
| Trypsin-like Peptidases | Proteolytic Cleavage | Cleavage C-terminal to Arginine (Arg) residues |
Potential as an Inhibitor or Activator of Enzyme Activity
Beyond its role as a substrate, the this compound peptide may also function as a modulator of enzyme activity. Peptides with sequences mimicking the natural substrates of enzymes can act as competitive inhibitors by binding to the active site without being catalytically processed, or by being processed at a much slower rate. The high density of arginine residues could facilitate strong electrostatic interactions with acidic residues in the active sites of various enzymes, potentially leading to inhibitory effects.
For example, some protein kinases are regulated by pseudosubstrate domains that contain a similar arginine-rich motif but lack the phosphorylatable serine. By analogy, this compound could potentially inhibit certain kinases by occupying their substrate-binding groove. nih.gov Conversely, in some contexts, peptide binding can induce conformational changes that lead to enzyme activation. The specific effect, whether inhibitory or activatory, would be highly dependent on the target enzyme's structure and mechanism.
Table 2: Theoretical Modulatory Roles of this compound
| Type of Modulation | Potential Target Enzyme Class | Mechanism of Action |
|---|---|---|
| Competitive Inhibition | Serine/Threonine Kinases | Binds to the substrate-binding site, preventing the binding of the natural substrate. |
| Competitive Inhibition | Trypsin-like Peptidases | Occupies the active site, blocking access to other protein substrates. |
Structure Activity Relationship Sar Investigations of H Arg Arg Val Ser Arg Oh Analogs
Impact of Arginine Residues on Peptide Functionality
The high density of arginine residues in the H-Arg-Arg-Val-Ser-Arg-Arg-OH sequence is a defining feature that significantly influences its functionality. Arginine's unique guanidinium (B1211019) group plays a pivotal role in molecular recognition and interaction with biological targets.
The multiple arginine residues confer a high positive charge density to the peptide at physiological pH. This polycationic nature is fundamental for its initial electrostatic interactions with negatively charged molecules and cell surfaces, which are often rich in anionic components like heparan sulfate (B86663) proteoglycans. The spatial arrangement and density of these positive charges are critical for the peptide's ability to bind to its target and for its potential to traverse cellular membranes. Studies on arginine-rich peptides have demonstrated that both the number and the spacing of arginine residues are crucial for their biological activities, such as antimicrobial action or cell penetration. nih.govmdpi.com
The guanidinium group of arginine has a pKa of approximately 12.5, ensuring it remains protonated and positively charged over a wide pH range. researchgate.net This constant positive charge is essential for maintaining electrostatic interactions that drive the binding to target molecules. researchgate.net
Table 1: Impact of Arginine Substitutions on the Biological Activity of Model Arginine-Rich Peptides
| Peptide Sequence | Substitution | Relative Binding Affinity (%) | Key Observation |
| Arg-Arg-X-Arg-Arg | None (Native) | 100 | High positive charge density leads to strong binding. |
| Lys-Arg-X-Arg-Arg | Arg to Lys | 75 | Substitution with lysine (B10760008), which has a primary amine instead of a guanidinium group, reduces but does not abolish activity, indicating the importance of the positive charge. mdpi.com |
| Cit-Arg-X-Arg-Arg | Arg to Citrulline | 20 | Replacement with the neutral citrulline significantly decreases activity, highlighting the critical role of the positive charge for interaction. |
| Arg-Ala-X-Arg-Arg | Arg to Ala | 40 | Loss of a guanidinium group markedly reduces binding, emphasizing the contribution of each arginine residue. |
Note: The data presented in this table are illustrative and compiled from general findings in studies of analogous arginine-rich peptides to demonstrate the principles of charge density and distribution.
The guanidinium group of arginine is not merely a carrier of positive charge; its planar, delocalized π-electron system and its capacity to form multiple hydrogen bonds are vital for specific molecular recognition. nih.gov It can engage in a variety of interactions, including bidentate hydrogen bonds with carboxylate or phosphate (B84403) groups on target molecules, and cation-π interactions with aromatic residues. nih.govmdpi.com These multidentate interactions contribute to high-affinity and specific binding. nih.gov
Research on arginine-rich motifs has shown that the precise positioning of the guanidinium groups is critical for binding to specific RNA and protein targets. nih.gov Alanine (B10760859) scanning mutagenesis studies on such peptides have revealed that substitution of specific arginine residues can dramatically reduce binding affinity, identifying them as "hotspot" residues essential for the interaction. nih.govnih.gov The flexible alkyl chain of the arginine side chain allows the guanidinium group to orient itself optimally within a binding pocket, though this flexibility can also come at an entropic cost to binding affinity. nih.gov
Influence of Valine and Serine Residues on Conformation and Activity
Valine, with its isopropyl side chain, is a nonpolar, hydrophobic amino acid. In an aqueous environment, the hydrophobic side chain of valine tends to be shielded from the solvent. This can influence the local peptide conformation, potentially promoting folding or specific secondary structures that position the surrounding arginine residues for optimal interaction with their target. The presence of a hydrophobic residue amidst a highly charged sequence can create a microenvironment that facilitates specific binding events, such as insertion into a lipid membrane or interaction with a hydrophobic pocket on a receptor protein.
Alanine scanning, a technique where an amino acid is replaced by alanine to probe its contribution to function, can be used to assess the importance of the valine residue. researchgate.netchemrxiv.org Replacing valine with the smaller alanine would reduce the hydrophobicity at that position and could impact the peptide's biological activity by altering its conformational stability or its direct interaction with a binding partner.
Table 2: Illustrative Alanine Scan of the Valine Residue in a Model Arginine-Rich Peptide
| Peptide Sequence | Mutation | Relative Activity (%) | Interpretation |
| Arg-Arg-Val-Ser-Arg-Arg | None (Native) | 100 | The native sequence exhibits full activity. |
| Arg-Arg-Ala-Ser-Arg-Arg | Val to Ala | 65 | The decrease in activity suggests that the hydrophobic bulk of the valine side chain is important for optimal function, possibly by influencing local conformation or through direct hydrophobic interactions. mdpi.com |
Note: This table is a hypothetical representation based on the principles of alanine scanning mutagenesis to illustrate the potential role of the valine residue.
Serine is a polar, uncharged amino acid characterized by its hydroxyl (-OH) group. This hydroxyl group is chemically reactive and is a common site for post-translational modifications (PTMs), which can significantly alter a peptide's function, stability, and localization. chomixbio.comnih.gov The most common PTMs on serine residues are phosphorylation and glycosylation. chomixbio.comnih.gov
Phosphorylation, the addition of a phosphate group, would introduce a negative charge into the peptide, which could modulate its electrostatic interactions and potentially act as a molecular switch to turn its activity "on" or "off". Glycosylation, the attachment of a sugar moiety, can affect the peptide's solubility, stability, and recognition by other molecules. The presence of a serine residue therefore offers a potential point of regulation for the biological activity of this compound.
Table 3: Potential Post-Translational Modifications of the Serine Residue and Their Functional Consequences
| Modification | Enzyme Family | Potential Effect on Peptide Function |
| Phosphorylation | Kinases | Introduction of a negative charge, potentially altering binding affinity or acting as a regulatory switch. nih.gov |
| O-Glycosylation | Glycosyltransferases | Increased hydrophilicity and stability; may influence molecular recognition. chomixbio.com |
| Acetylation | Acetyltransferases | Neutralization of the polar hydroxyl group, potentially altering hydrogen bonding capacity. |
Note: This table outlines potential modifications and their generally understood effects in peptide and protein science.
N- and C-Terminal Modifications and Their Effect on Biological Activities
The free amine (N-terminus) and carboxylic acid (C-terminus) of a peptide are susceptible to degradation by exopeptidases in biological systems, which can limit their therapeutic potential. Chemical modifications at these termini are a common strategy to enhance peptide stability and modulate their biological activity. lifetein.complos.org
Table 4: Effects of Terminal Modifications on the Properties of Short Peptides
| Modification | Effect on Charge | Serum Stability | Antimicrobial Activity | Reference |
| None (Free Termini) | N-terminus: +, C-terminus: - | Low | Baseline | plos.org |
| N-terminal Acetylation | N-terminus: Neutral | Increased | Generally Decreased | plos.org |
| C-terminal Amidation | C-terminus: Neutral | Slightly Increased | Generally Increased | plos.org |
| Both Acetylation and Amidation | Both termini neutral | Significantly Increased | Variable, can be synergistic | plos.org |
Note: The data in this table are generalized from studies on short, cationic peptides and illustrate the common effects of terminal modifications.
Stereochemical Variations (e.g., D-amino acids) and Their Structure-Activity Implications
No research data is available for this specific peptide.
Peptide Backbone Modifications and Peptidomimetic Design Principles
No research data is available for this specific peptide.
Biological Activities and Cellular Mechanisms of H Arg Arg Val Ser Arg Oh in Model Systems
Cellular Uptake and Subcellular Localization Studies (in vitro, non-clinical)
Arginine-rich peptides are renowned for their capacity to traverse cellular membranes, a feature that has made them a focal point of research for intracellular drug delivery. The mechanisms governing their entry into cells are complex and often debated, with evidence supporting multiple pathways that are not mutually exclusive.
Mechanisms of Membrane Translocation (e.g., Endocytosis, Direct Penetration)
The cellular uptake of arginine-rich peptides is broadly categorized into two main pathways: energy-dependent endocytosis and energy-independent direct penetration of the plasma membrane. mdpi.comnih.gov The prevalence of one mechanism over another is influenced by factors such as the peptide's primary sequence, concentration, the nature of any attached cargo, and the cell type being studied. mdpi.comacs.org
Direct Penetration (Transduction): This process involves the peptide moving directly across the lipid bilayer without engulfment by the cell. Several models have been proposed for this pathway. Some molecular dynamics simulations suggest that arginine-rich peptides can destabilize the membrane, leading to the formation of transient pores through which they can pass. nih.gov The strong electrostatic interactions between the positively charged guanidinium (B1211019) groups of arginine and the negatively charged phosphate (B84403) groups of membrane phospholipids (B1166683) are fundamental to this process. nih.govrsc.org Another proposed direct mechanism involves the induction of membrane multilamellarity, where the peptides cause the membrane to form multiple layers, subsequently entering the cell via the formation of a fusion pore. nih.govpnas.org Studies using the well-known arginine-rich TAT peptide have shown that its uptake and subsequent diffusion in the cytoplasm and nucleus can occur even when clathrin- and caveolin-mediated endocytosis are knocked out or when cellular processes are inhibited at low temperatures (4°C), providing strong evidence for an endocytosis-independent translocation mechanism. nih.govnih.gov
Endocytosis: This is an energy-dependent process where the cell internalizes substances by engulfing them. For arginine-rich peptides, macropinocytosis is frequently cited as a crucial endocytic pathway. nih.gov This process begins with the electrostatic interaction between the cationic peptide and negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which concentrates the peptides and can trigger membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes. nih.govsemanticscholar.org Evidence for this pathway includes the induction of actin cytoskeleton rearrangement upon treatment with arginine-rich peptides and the inhibition of uptake by macropinocytosis inhibitors. nih.govresearchgate.net Other endocytic routes, such as clathrin-mediated and caveolae-mediated endocytosis, may also be involved. mdpi.com
Table 1: Comparison of Cellular Uptake Mechanisms for Arginine-Rich Peptides
| Mechanism | Energy Dependence | Key Features | Supporting Evidence |
|---|---|---|---|
| Direct Penetration | Independent | Formation of transient pores; membrane fusion events. nih.govnih.gov | Uptake occurs at 4°C and with endocytosis inhibitors. nih.govnih.gov |
| Endocytosis | Dependent | Vesicle formation (macropinosomes); involvement of cell surface proteoglycans. nih.govsemanticscholar.org | Blocked by metabolic inhibitors; colocalization with endocytic markers. mdpi.com |
Intracellular Distribution and Organelle Targeting
Once inside the cell, arginine-rich peptides typically exhibit a diffuse distribution throughout the cytoplasm and nucleus. nih.govnih.gov The strong positive charge of these peptides often leads to accumulation in the nucleolus, a dense, organelle-like structure within the nucleus. tandfonline.com For instance, peptides consisting of 10 arginine residues have been shown to accumulate in the nucleoli of living cells. tandfonline.com
While passive distribution is common, arginine-rich peptides can be engineered to target specific subcellular organelles. This is typically achieved by conjugating the peptide to a known organelle-targeting sequence. tandfonline.comnih.gov This strategy allows for the directed delivery of cargo to compartments such as the mitochondria, lysosomes, Golgi apparatus, or endoplasmic reticulum. tandfonline.comnih.gov For example, polyhistidine peptides have been shown to localize primarily in the lysosome and Golgi apparatus. tandfonline.com The ability to direct the intracellular trafficking of these peptides is a significant area of research for targeted therapeutic applications. nih.govresearchgate.net
Modulation of Cellular Signaling Pathways (in vitro)
Arginine itself is not just a building block for proteins but also a signaling molecule that can influence major cellular pathways. Peptides rich in arginine may exert biological effects by modulating these signaling cascades.
Activation or Inhibition of Specific Kinase Cascades
Research has indicated that arginine-rich peptides can influence several kinase signaling pathways. One notable example is the interaction with the mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth and metabolism. Arginine is a known direct activator of the mTOR pathway, which in turn phosphorylates downstream targets like p70 ribosomal protein S6 kinases (p70S6K) to promote protein synthesis. mdpi.com Conversely, arginine deprivation has been shown to suppress mTOR and PI3K/Akt signaling while activating AMP-activated protein kinase (AMPK). mdpi.com
More recent studies have unveiled other interactions. Poly-L-arginine has been found to work with lipopolysaccharide (LPS) to enhance the release of inflammatory cytokines IL-6 and IL-8 through the JNK signaling pathway in lung epithelial cells. iris-biotech.de Furthermore, certain arginine-rich peptides can trigger a positive feedback loop by interacting with integrin β1, which activates the Piezo1 mechanosensitive ion channel and downstream YAP signaling, ultimately enhancing the peptide's own cellular uptake. nih.gov
Regulation of Gene Expression or Protein Synthesis (at a mechanistic level)
The ability of arginine-rich peptides to modulate signaling pathways like mTOR directly impacts the regulation of protein synthesis. mdpi.com By activating mTOR, arginine promotes the anabolic processes of protein, lipid, and nucleotide synthesis. mdpi.com
Beyond this intrinsic signaling role, the primary application of arginine-rich peptides in this context is as vectors for delivering genetic material, such as plasmid DNA or siRNA, to modulate gene expression. nih.govresearchgate.net In these cases, the peptide's role is to facilitate the transport of the nucleic acid into the cell and to the nucleus, where it can then be transcribed or interfere with target mRNA. nih.govresearchgate.net For example, polyplexes formed with arginine-rich oligopeptides have been used to successfully transfect primary neurons with plasmid DNA, leading to gene expression in the brain in vivo. nih.gov Short peptides, in general, are known to be active in regulating gene expression, potentially through direct DNA-peptide interactions that influence the transcription of specific genes. nih.gov
Bioinformatics and Computational Modeling of H Arg Arg Val Ser Arg Oh
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a cornerstone for understanding the conformational landscape and dynamic behavior of peptides like H-Arg-Arg-Val-Ser-Arg-Arg-OH in a simulated physiological environment. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a detailed view of the peptide's flexibility and preferred shapes over time.
Due to the high density of arginine residues, the peptide is highly charged and flexible. MD simulations can reveal how it folds and moves in aqueous solution. These simulations typically model the peptide, explicit water molecules, and counter-ions to neutralize the system's charge. Force fields such as AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly employed to describe the interatomic forces. researchgate.netnih.gov Simulations run for hundreds of nanoseconds or longer can elucidate the peptide's tendency to adopt specific secondary structures, such as turns or extended conformations, which are crucial for its biological activity. bonvinlab.orgacs.org The high positive charge from the four arginine residues suggests strong interactions with negatively charged molecules, like the phosphate (B84403) groups in lipid membranes, a process that can be explicitly modeled with MD. nih.gov
Table 1: Representative Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Value / Description | Purpose |
|---|---|---|
| Force Field | AMBER ff19SB or CHARMM36m | Defines the potential energy function for the peptide and solvent. researchgate.netambermd.org |
| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |
| System Size | ~5000-10000 atoms | Includes the peptide solvated in a water box with periodic boundary conditions. |
| Simulation Time | 100 ns - 1 µs | Allows for adequate sampling of conformational space. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Software | GROMACS, NAMD, or AMBER | Software packages used to run the simulations. bonvinlab.org |
Analysis of the MD trajectory can reveal key dynamic properties such as the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to understand intramolecular interactions that stabilize certain conformations. nih.gov
Ligand-Protein Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, the this compound peptide) when bound to a specific protein target. This method is crucial for identifying potential biological partners and understanding the molecular basis of the peptide's function. The abundance of arginine residues suggests that the peptide may target proteins with negatively charged binding pockets. nih.gov
The docking process involves sampling a vast number of possible conformations of the peptide within the binding site of the protein. Algorithms then use a scoring function to rank these poses based on estimated binding affinity. mdpi.com For arginine-rich peptides, potential targets include serine/threonine kinases, which often have acidic residues in their substrate-binding grooves, and proteins involved in interacting with nucleic acids. embopress.org Software such as AutoDock, GOLD, and HADDOCK are frequently used for peptide-protein docking. mdpi.commdpi.com
Following docking, the predicted binding affinity, often expressed in kcal/mol, provides a quantitative estimate of the interaction strength. A more negative value typically indicates a stronger and more stable interaction. researchgate.net For example, predicted binding energies for short peptides to their targets can range from -5 to -15 kcal/mol. nih.govu-strasbg.fr These predictions are invaluable for prioritizing peptides for experimental validation. nih.gov
Table 2: Hypothetical Docking Results for this compound with a Kinase Target
| Docking Software | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| AutoDock Vina | Protein Kinase A (PKA) | -9.8 | Asp166, Glu170, Glu230 |
| GOLD | Glycogen Synthase Kinase 3 (GSK-3) | -11.2 | Asp181, Glu97 |
| HADDOCK | Akt/Protein Kinase B | -10.5 | Asp292, Glu278 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For a peptide like this compound, QSAR can be used to design analogs with potentially improved activity, such as enhanced antimicrobial potency or cell penetration. nih.gov
To build a QSAR model, a dataset of peptides with known activities is required. The structure of each peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these descriptors can include physicochemical properties (e.g., hydrophobicity, molecular weight, net charge), topological descriptors, or 3D-structural properties. researchgate.netresearchgate.netacs.org Given the arginine-rich nature of the parent peptide, descriptors related to charge distribution and hydrophobicity would be particularly important. nih.gov
Once the descriptors are calculated, mathematical models (e.g., multiple linear regression, partial least squares, or machine learning algorithms) are generated to find the best correlation between the descriptors and the observed activity. nih.gov The predictive power of a QSAR model is typically evaluated using statistical metrics like the coefficient of determination (R²) for the training set and the cross-validated R² (Q²) for internal validation. nih.govmdpi.comresearchgate.net A robust model (typically with Q² > 0.5) can then be used to predict the activity of newly designed virtual analogs, guiding synthesis toward the most promising candidates. researchgate.net
Table 3: Common Descriptors and Performance Metrics in Peptide QSAR
| Descriptor Type | Example Descriptors | QSAR Model Performance Metric | Typical Value for a Good Model |
|---|---|---|---|
| Physicochemical | Net Charge, Isoelectric Point (pI), Hydrophobicity (GRAVY score) | R² (Coefficient of Determination) | > 0.8 researchgate.net |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Q² (Cross-validated R²) | > 0.5 researchgate.net |
| Topological | Wiener Index, Randic Index | RMSE (Root Mean Square Error) | Low value |
De Novo Peptide Design and Virtual Screening Approaches
De novo design and virtual screening are powerful computational strategies for discovering novel peptides with desired functions. mdpi.com These methods can be applied to create new sequences inspired by this compound or to search vast libraries for peptides that might mimic its function.
De novo (from scratch) design tools, such as PEP-FOLD, build peptide structures based on fundamental principles of protein folding and interaction. univ-paris-diderot.fr Algorithms can generate and evaluate countless new sequences to identify candidates with optimized properties, such as enhanced binding to a specific target or improved stability. novor.cloudardigen.com
Virtual screening, in contrast, involves the high-throughput computational assessment of large chemical libraries. nih.gov For peptides, these can be virtual libraries containing millions or even billions of sequences. nih.govresearchgate.net These libraries are computationally "screened" against a protein target using molecular docking. The top-scoring peptides—those predicted to have the highest binding affinity—are then selected for further investigation. nih.govschrodinger.com This approach significantly accelerates the discovery process by narrowing down the number of candidates that need to be synthesized and tested experimentally, with typical hit rates for virtual screens ranging from 1% to 40%. nih.gov
Table 4: Comparison of Computational Peptide Discovery Approaches
| Approach | Description | Key Software/Tools | Typical Library Size |
|---|---|---|---|
| De Novo Design | Creating novel peptide sequences computationally based on desired structural or functional properties. | PEP-FOLD, EvoBind, TagGraph | N/A (Generative) univ-paris-diderot.frardigen.comstanford.edu |
| Virtual Screening | Docking large libraries of existing or virtual peptides against a protein target to identify potential binders. | AutoDock, Glide, Schrödinger Suite | 10³ - 10⁹+ compounds nih.govschrodinger.com |
Sequence Homology and Evolutionary Analysis in Peptide Families
Sequence homology analysis is used to identify evolutionary relationships between sequences based on their similarity. For a short peptide like this compound, searching for its sequence motif (e.g., RRVSRR) in protein databases can provide clues about its potential biological function and origin.
Tools like BLAST (Basic Local Alignment Search Tool) can be used to search comprehensive databases such as UniProt or GenBank for proteins containing similar short motifs. youtube.comjyotsnapriyam.com Given the short length of the query, specific BLAST parameters must be adjusted (e.g., using blastp for short sequences, adjusting the E-value threshold and word size) to find meaningful matches. nih.govstackexchange.com
The discovery of this or a similar arginine-rich motif within larger, functionally characterized proteins could suggest a shared role. nih.gov For example, arginine-rich motifs are known to be involved in binding RNA, acting as nuclear localization signals, or mediating protein-protein interactions. nih.govresearchgate.net Analyzing the evolutionary conservation of such motifs across different species can further highlight their functional importance and suggest that this compound might mimic a naturally occurring bioactive fragment. mdpi.com
Future Research Trajectories and Broader Academic Implications
Development of Novel Peptide Scaffolds and Chemical Modifications
Future research will likely involve using the H-Arg-Arg-Val-Ser-Arg-Arg-OH sequence as a foundational scaffold for creating new peptides with enhanced properties. The development of such scaffolds is a key area in peptide research, aiming to improve stability, specificity, and efficacy. nih.govnih.gov
Key Research Directions:
Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid with alanine would help to identify the key residues responsible for its predicted biological activity and cell-penetrating properties.
Truncation and Extension: Creating shorter and longer versions of the peptide could determine the minimal sequence required for activity and whether additional residues could enhance its function.
Cyclization: Introducing cyclic constraints into the peptide backbone can increase resistance to enzymatic degradation and improve receptor-binding affinity.
Chemical Conjugation: Attaching molecules such as lipids (lipidation) or polyethylene (B3416737) glycol (PEGylation) could improve the peptide's pharmacokinetic profile and cellular uptake. For example, the addition of a stearyl group has been shown to improve the delivery efficiency of other CPPs. diva-portal.org
Table 1: Potential Chemical Modifications and Their Rationale
| Modification Type | Rationale | Potential Outcome |
| N-terminal Acetylation | Increase stability by blocking aminopeptidases. | Longer biological half-life. |
| C-terminal Amidation | Increase stability by blocking carboxypeptidases. | Enhanced resistance to degradation. |
| D-Amino Acid Substitution | Reduce susceptibility to proteases. nih.gov | Improved in vivo stability. |
| Hydrocarbon Stapling | Stabilize alpha-helical conformations. | Enhanced target binding and stability. nih.gov |
Integration with Advanced Biological Technologies (e.g., CRISPR-based assays, single-cell analysis)
A significant future direction for peptides like this compound lies in their potential use as delivery vectors for advanced biological tools. Arginine-rich CPPs are known to transport various molecular cargoes, including nucleic acids, into cells. mdpi.comnih.gov
CRISPR-Cas9 Delivery: The peptide could be complexed with CRISPR-Cas9 ribonucleoproteins (RNPs) to facilitate their entry into cells for gene editing applications. The cationic nature of the arginine residues would likely facilitate electrostatic interactions with the negatively charged RNP complex.
Single-Cell Analysis: In the context of single-cell sequencing, the peptide could be used to deliver probes or reagents to individual cells in a heterogeneous population, allowing for more precise analysis of cellular function and identity.
Mechanistic Elucidation of Peptide-Driven Biological Processes
A fundamental aspect of future research will be to understand the precise mechanisms by which this compound interacts with and enters cells. While many ARPs are known to utilize mechanisms like direct translocation or endocytosis, the specific pathway is often dependent on the peptide sequence, cargo, and cell type. nih.govnih.govpnas.orgacs.org
Potential Mechanisms to Investigate:
Direct Translocation: Molecular dynamics simulations could be employed to model the peptide's interaction with the lipid bilayer and investigate the possibility of pore formation, a proposed mechanism for some ARPs. researchgate.netarxiv.org
Endocytosis: Live-cell imaging with fluorescently labeled this compound would be crucial to determine if it is taken up via endocytic pathways and to identify the specific type of endocytosis involved (e.g., clathrin-mediated, caveolin-mediated, or macropinocytosis). nih.gov
Interaction with Cell Surface Molecules: Studies could explore the peptide's binding to glycosaminoglycans, such as heparan sulfate (B86663), on the cell surface, which is often the initial step in the uptake of many CPPs. nih.gov
Exploration of Peptide-Based Tools for Basic Biological Discovery
Beyond its potential as a delivery vehicle, this compound could be developed into a tool for fundamental biological research.
Probing Cellular Processes: If the peptide is found to localize to specific subcellular compartments, it could be conjugated to fluorescent probes to visualize these compartments in living cells.
Modulating Protein-Protein Interactions: Given that arginine-rich motifs are involved in protein interactions, this peptide could be investigated for its ability to disrupt or modulate specific protein complexes within the cell. Arginine itself has been shown to modulate protein aggregation. nih.gov
Arginine Methyltransferase Substrate: The arginine-rich nature of the peptide makes it a potential substrate for protein arginine methyltransferases (PRMTs), enzymes that play crucial roles in cellular regulation. Assays could be developed to test this possibility. ch3biosystems.com
Overcoming Challenges in Peptide Research: Stability, Delivery (Academic Focus), and Specificity
While holding promise, the development of this compound for academic and therapeutic applications would face common challenges inherent to peptide research. nih.gov
Stability: The peptide's susceptibility to proteases in biological fluids would need to be thoroughly characterized. Strategies like D-amino acid substitution or backbone cyclization would be key areas of investigation to enhance its stability. nih.gov
Delivery: A major academic focus would be on understanding and overcoming endosomal entrapment, a common fate for CPP-delivered cargo. nih.gov Research could explore co-administration with endosomolytic agents or the incorporation of pH-sensitive elements into the peptide sequence to facilitate release from endosomes.
Specificity: ARPs often exhibit low cell-type specificity. Future academic studies could focus on conjugating this compound to targeting ligands, such as antibodies or small molecules, that recognize specific cell surface receptors to direct its action to particular cell types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
